

# Prohydrojasmon Racemate: A Comparative Analysis of its Effects on Diverse Plant Species

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For Researchers, Scientists, and Drug Development Professionals

Prohydrojasmon (PDJ), a synthetic analog of jasmonic acid, has emerged as a significant plant growth regulator, influencing a wide array of physiological processes. Its application spans from enhancing fruit coloration and quality to bolstering plant defense mechanisms. This guide provides a comparative overview of the documented effects of **prohydrojasmon racemate** across various plant species, supported by experimental data and detailed methodologies.

#### **Effects on Plant Growth**

The impact of PDJ on plant growth is notably concentration-dependent, with lower concentrations often promoting growth while higher concentrations can have an inhibitory effect, particularly on root systems.

Table 1: Comparative Effects of Prohydrojasmon (PDJ) on Plant Growth Parameters



Plant Species	PDJ Concentrati on	Application Method	Observed Effect on Aerial Parts	Observed Effect on Roots	Reference
Komatsuna (Brassica rapa var. periviridis)	200 ppm	Drip-wise & Spray	No significant suppression	Significant increase in root weight (up to 37%)	[1]
600 ppm	Drip-wise & Spray	No significant suppression	Significant reduction in root weight (52-66%)	[1]	
1000 ppm	Drip-wise & Spray	No significant suppression	Significant reduction in root weight (54-79%)	[1]	
Eggplant (Solanum melongena)	200 - 1000 ppm	Spray	No significant suppressive effect	-	[2]
600 ppm	Drip-wise	-	Significant inhibitory effect	[2]	
1000 ppm	Drip-wise	-	Significant inhibitory effect	[2]	•
Japanese Radish (Raphanus sativus)	100x diluted 5% formulation	Spray	Significant weight reduction	Significant weight reduction	[3]
Rice (Oryza sativa)	20,000-fold diluted solution	Hydroponics	Prevents spindly growth	Inhibition of root elongation	[4][5]



# **Enhancement of Secondary Metabolites**

PDJ is widely recognized for its ability to stimulate the biosynthesis of secondary metabolites, such as phenolic compounds and anthocyanins, which contribute to fruit color, nutritional value, and plant defense.

Table 2: Enhancement of Secondary Metabolites by Prohydrojasmon (PDJ)

Plant Species	PDJ Concentration	Observed Effect on Phenolic Content	Observed Effect on Anthocyanin Content	Reference
Red Leaf Lettuce (Lactuca sativa)	100 μΜ	1.3-fold increase	2.7-fold increase in metabolites absorbing at 540 nm	[6]
200 μΜ	2.2-fold increase	4.2-fold increase in metabolites absorbing at 540 nm	[6]	
400 μΜ	Significant increase	Significant increase	[7][8]	
Komatsuna (Brassica rapa var. periviridis)	0.5 μΜ	Significant increase (0.351 to 0.475 mg GAE/g FW)	Significant increase	[7]
Peach (Prunus persica)	40 μM (post- harvest)	-	~120% increase	[9][10]
Apple (Malus domestica 'Gala')	400 mg L-1	-	25% increase in fruit surface with red color (2015) 82% increase in fruit surface with red color (2016)	[11][12]



## **Induction of Stress Resistance**

PDJ plays a crucial role in activating plant defense pathways, leading to enhanced resistance against herbivores. This is often achieved by inducing the production of defense-related compounds and volatiles that can attract natural enemies of the pests.

Table 3: Prohydrojasmon (PDJ)-Induced Herbivore Resistance

Plant Species	Pest Species	PDJ Treatment	Observed Effect	Reference
Japanese Radish (Raphanus sativus)	Aphids, leaf- mining fly larvae, vegetable weevils, thrips	100x diluted 5% formulation (weekly spray)	Significantly lower number of pests	[3][13]
Corn (Zea mays)	Common armyworm	100x diluted 5% formulation	Induction of direct and indirect defense responses	[3]
Lima Bean (Phaseolus lunatus)	Two-spotted spider mites	100x diluted 5% formulation	Induction of volatiles that attract predatory mites	[3]

# **Comparison with Other Plant Growth Regulators**

PDJ's performance is often compared to other plant growth regulators like methyl jasmonate (MeJA) and ethephon, particularly in the context of fruit coloration and ripening.

Table 4: Comparative Performance of Prohydrojasmon (PDJ) with Alternatives



Plant Growth Regulator	Plant Species	Key Findings	Reference
Methyl Jasmonate (MeJA)	Peach	PDJ (40 μM) showed a delayed but comparable final effect on anthocyanin accumulation compared to MeJA (200 μM), suggesting stronger biological activity at a lower concentration.	[9]
Ethephon	Apple ('Gala')	In 2015, PDJ (400 mg L-1) increased red color surface by 25% vs. 16% for ethephon (300 mg L-1). In 2016, ethephon was slightly more effective (90% vs. 82%). Ethephon can reduce flesh firmness, a side effect not observed with PDJ in the 2016 season.	[11][12]

# **Experimental Protocols**

The following sections detail the methodologies employed in the cited studies to investigate the effects of PDJ.

#### **Plant Material and Growth Conditions**

- Komatsuna and Eggplant: Seedlings were grown in pots with soil. The duration of pot culture was 21 days for komatsuna and 28 days for eggplant.[1]
- Red Leaf Lettuce: Plants were grown hydroponically.[14]



- Japanese Radish: Experiments were conducted in pesticide-free fields.[3]
- Rice: Seedlings of various indica and japonica cultivars were grown hydroponically.[4][5]

## **PDJ** Application

- Drip-wise Application: 1 mL of PDJ solution was dripped directly into the soil.[1]
- Foliar Spraying: PDJ solution was sprayed onto the aerial parts of the plants. For Japanese radish, 3 mL of a 100-times diluted commercial 5% PDJ formulation was used per plant.[1][3]
- Hydroponic Application: PDJ was added to the hydroponic solution at a 20,000-fold dilution.
- Post-harvest Infiltration: Peach fruits were infiltrated with a 40 μM PDJ solution.[10]

## **Measurement of Phenolic and Anthocyanin Content**

Total phenolic content was determined using the Folin-Ciocalteu reagent method, with results expressed as gallic acid equivalents (GAE).[7] Anthocyanin content was quantified by measuring the absorbance of extracts at specific wavelengths (e.g., 540 nm for lettuce).[6] High-performance liquid chromatography (HPLC) has been used to identify and quantify specific phenolic and anthocyanin compounds.[6]

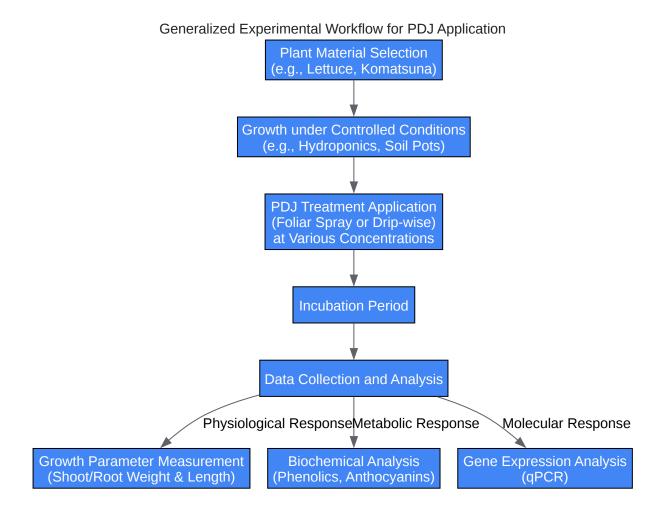
#### **Gene Expression Analysis**

Gene expression analysis in lettuce was performed using quantitative real-time PCR (qPCR) to measure the transcript levels of genes involved in the phenylpropanoid pathway, such as PAL, F3H, and ANS.[6][14]

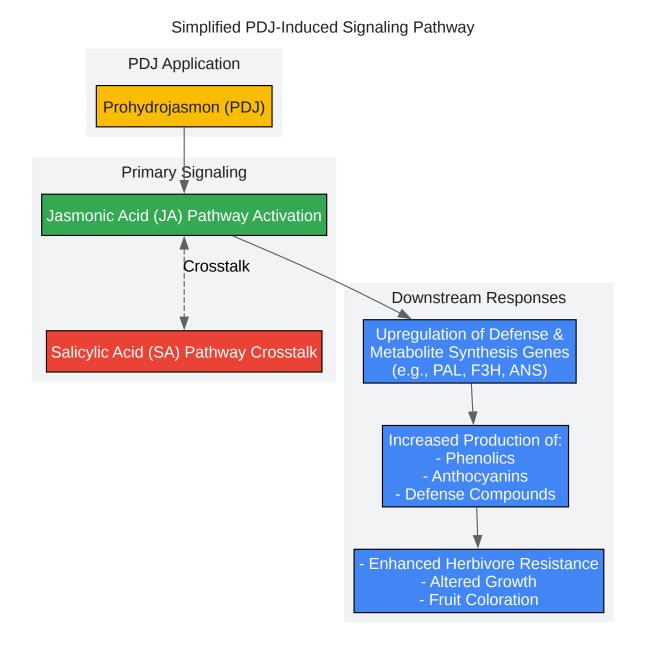
# Signaling Pathways and Experimental Workflows

The effects of PDJ are mediated through the activation of complex signaling pathways, primarily involving jasmonic acid (JA) and its crosstalk with other phytohormone pathways like the salicylic acid (SA) pathway.









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